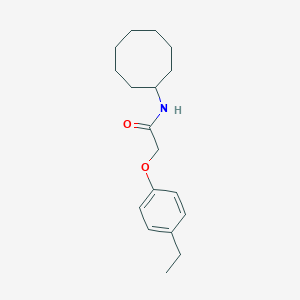![molecular formula C25H23ClN4O4 B297500 N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297500.png)
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and material science.
作用機序
The mechanism of action of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is complex and depends on the specific application. In cancer treatment, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation and infectious diseases, it has been demonstrated to modulate the immune response and reduce inflammation. In biotechnology, it has been used as a fluorescent probe to visualize and quantify biomolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer treatment, it has been shown to induce DNA damage, inhibit angiogenesis, and modulate signaling pathways. In inflammation and infectious diseases, it has been demonstrated to reduce oxidative stress, inhibit cytokine production, and enhance immune function. In biotechnology, it has been used to label and track biomolecules in living cells and tissues.
実験室実験の利点と制限
The advantages of using N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in lab experiments include its high specificity, sensitivity, and versatility. It can be easily synthesized and modified to suit different applications. However, its limitations include its potential toxicity, instability, and high cost.
将来の方向性
There are several future directions for the research and development of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. In medicine, it could be further explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biotechnology, it could be used to develop new tools and techniques for the analysis and manipulation of biomolecules. In material science, it could be used to synthesize new materials with unique properties and applications. Overall, the future of this compound research is promising and holds great potential for advancing various scientific fields.
合成法
The synthesis of N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide involves the condensation of 2-chlorobenzaldehyde, 3,5-dimethylaniline, and 2-hydrazinyl-2-oxoacetamide in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.
科学的研究の応用
N-(2-chlorophenyl)-2-(2-{2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been extensively studied for its potential applications in various scientific research fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In biotechnology, it has been used as a molecular probe for the detection and analysis of biomolecules. In material science, it has been explored as a building block for the synthesis of functional materials with unique properties.
特性
分子式 |
C25H23ClN4O4 |
|---|---|
分子量 |
478.9 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-N//'-[(E)-[2-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C25H23ClN4O4/c1-16-11-17(2)13-19(12-16)28-23(31)15-34-22-10-6-3-7-18(22)14-27-30-25(33)24(32)29-21-9-5-4-8-20(21)26/h3-14H,15H2,1-2H3,(H,28,31)(H,29,32)(H,30,33)/b27-14+ |
InChIキー |
PFFFCQIAPQXQTD-MZJWZYIUSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl)C |
SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
正規SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297420.png)

![2-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297426.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![5-bromo-1-[3-(2-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297437.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
